molecular formula C22H16F2N2 B10913536 3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole

3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole

Cat. No.: B10913536
M. Wt: 346.4 g/mol
InChI Key: QQBWIOQIAJGOOV-UHFFFAOYSA-N
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Description

3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 4-fluorobenzoyl chloride with 4-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic or basic conditions to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and methylphenyl groups can enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms can significantly influence the compound’s electronic properties, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H16F2N2

Molecular Weight

346.4 g/mol

IUPAC Name

3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)pyrazole

InChI

InChI=1S/C22H16F2N2/c1-15-2-12-20(13-3-15)26-22(17-6-10-19(24)11-7-17)14-21(25-26)16-4-8-18(23)9-5-16/h2-14H,1H3

InChI Key

QQBWIOQIAJGOOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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